

7-Fluoroquinolin-3-ol chemical properties and structure

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Compound of Interest

Compound Name: 7-Fluoroquinolin-3-ol

Cat. No.: B3075141

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An In-depth Technical Guide to **7-Fluoroquinolin-3-ol**: A Core Scaffold for Modern Drug Discovery

As a foundational building block in medicinal chemistry, **7-Fluoroquinolin-3-ol** presents a unique combination of structural features essential for the development of novel therapeutics. The strategic placement of a fluorine atom and a hydroxyl group on the quinoline core provides chemists with versatile handles for molecular modification, influencing physicochemical properties and biological activity. This guide offers an in-depth analysis of its chemical properties, a robust synthesis protocol, and its applications, providing researchers and drug development professionals with the critical knowledge to leverage this scaffold in their discovery programs.

Molecular Structure and Physicochemical Properties

7-Fluoroquinolin-3-ol, also known as 7-Fluoro-3-hydroxyquinoline, is a heterocyclic aromatic compound. The quinoline core is a bicyclic system consisting of a benzene ring fused to a pyridine ring. The fluorine atom at the C7 position significantly alters the electronic properties of the benzene portion of the scaffold, enhancing metabolic stability and modulating pKa, which can be crucial for cell permeability and target binding. The hydroxyl group at the C3 position provides a key site for derivatization and potential hydrogen bonding interactions with biological targets.

The inherent properties of this molecule make it an attractive starting point for library synthesis in drug discovery campaigns. Its core structure is found in a wide array of biologically active compounds.^[1]

Table 1: Physicochemical Properties of **7-Fluoroquinolin-3-ol**

Property	Value	Source
CAS Number	1261625-23-3	--INVALID-LINK--
Molecular Formula	C ₉ H ₆ FNO	--INVALID-LINK-- ^[2]
Molecular Weight	163.15 g/mol	--INVALID-LINK-- ^[2]
Appearance	(Predicted) Off-white to light brown solid	N/A
Solubility	(Predicted) Soluble in DMSO, Methanol	N/A
pKa	(Predicted) ~7.4 (hydroxyl proton)	N/A

Synthesis of 7-Fluoroquinolin-3-ol: A Proposed Protocol

While several classical methods exist for quinoline synthesis, such as the Skraup-Doebner-Von Miller^{[3][4]} and Conrad-Limpach reactions^{[5][6]}, a targeted synthesis of **7-Fluoroquinolin-3-ol** requires a strategy that precisely controls the placement of the hydroxyl group. A modified Friedländer annulation is a highly effective approach. This protocol outlines a plausible and chemically sound pathway starting from commercially available 2-amino-4-fluorobenzaldehyde.

The causality behind this choice rests on building the pyridine ring onto the pre-functionalized aniline. This avoids potential regioselectivity issues that can arise when attempting to functionalize the quinoline core post-synthesis. The use of ethyl glyoxylate provides the necessary two-carbon unit (C2 and C3) with the hydroxyl precursor already in place.

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